[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate
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Description
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Enzyme Inhibition
The synthesis of novel heterocyclic compounds derived from related triazole structures has been extensively explored. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized various heterocyclic compounds to investigate their enzyme inhibition capabilities, specifically targeting lipase and α-glucosidase. The study found that certain synthesized compounds exhibited significant anti-lipase and anti-α-glucosidase activities, highlighting the potential of triazole derivatives in the development of enzyme inhibitors (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Triazole derivatives have also been investigated for their antimicrobial properties. Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. Some synthesized compounds demonstrated good to moderate activities against tested microorganisms, indicating the utility of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Material Science and Liquid Crystals
In the field of material science, Naikwadi, Panse, Bapat, and Ghatge (1980) explored the synthesis of liquid crystals incorporating triazole structures for use as stationary phases in gas-liquid chromatography. The study highlighted the impact of lateral substitution on the relative retentions of compounds, showing the potential of triazole-based liquid crystals in chromatographic applications (Naikwadi, Panse, Bapat, & Ghatge, 1980).
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-14-5-2-11(3-6-14)17(23)25-10-12-9-22(21-20-12)13-4-7-15(18)16(19)8-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYHDPAWPNRBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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